4-Methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Description
Properties
IUPAC Name |
4-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2S/c1-7-4-8-2-3-9(11(12,13)14)5-10(8)18(16,17)15-6-7/h2-3,5,7,15H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXCSAGGALAXEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide is a heterocyclic compound with significant biological activity. Its structure includes a thiazepine ring and trifluoromethyl group, which contribute to its pharmacological properties. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C11H12F3NO2S
- Molecular Weight : 279.280 g/mol
- CAS Number : 1301768-19-3
Anticonvulsant Activity
Recent studies have indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, in a mouse seizure model, certain derivatives showed significant protection against induced seizures comparable to standard anticonvulsants such as phenytoin . This suggests potential therapeutic applications in epilepsy management.
Neuroprotective Effects
The neurotoxic profile of this compound has been evaluated alongside its anticonvulsant properties. Research indicates that certain derivatives do not exhibit neurotoxicity or hepatotoxicity while demonstrating protective effects in neuronal models. This is crucial for developing safer therapeutic agents .
Analgesic Properties
The compound has also been assessed for analgesic activity using thermal stimulus techniques. Some derivatives displayed potent analgesic effects with statistically significant results (p < 0.01), indicating their potential use in pain management .
Study on Structural Analogues
A comparative study involving structural analogues of thiazepine compounds highlighted the importance of substituents like trifluoromethyl groups in enhancing biological activity. The presence of such groups has been associated with improved binding affinity to biological targets, leading to enhanced pharmacological effects .
Synthesis and Evaluation
The synthesis of this compound has been achieved through various methods including microwave-assisted synthesis which significantly reduces reaction times and improves yields . The synthesized compounds were rigorously evaluated for their biological activities.
Data Table: Biological Activity Overview
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents.
Antidepressant Activity
A study highlighted the potential of thiazepine derivatives in treating depression. The compound exhibited significant activity in animal models, suggesting its role as a candidate for antidepressant drug development. The mechanism is believed to involve modulation of neurotransmitter systems .
Anticancer Properties
Research has shown that derivatives of thiazepine compounds can induce apoptosis in cancer cells. A specific study demonstrated that 4-Methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide inhibited the proliferation of breast cancer cells through cell cycle arrest and apoptosis induction .
Agrochemical Applications
The compound's unique structure allows it to function as a potential agrochemical agent.
Pesticidal Activity
Recent studies have evaluated the efficacy of this compound as a pesticide. It has shown promising results against various pests and pathogens affecting crops. The trifluoromethyl group enhances its bioactivity and stability in agricultural formulations .
Material Science Applications
The compound's properties lend themselves to applications in material science.
Polymer Synthesis
The thiazepine structure has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings and advanced materials .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-Methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide with structurally or functionally related benzothiazepines and heterocyclic derivatives:
*Calculated based on structural formula.
Key Comparative Insights
Core Heterocycle Variations :
- The target compound’s [1,2]thiazepine ring differs from the [1,4]thiazepine in elobixibat derivatives, altering ring strain and substituent spatial orientation .
- Replacement of sulfur with oxygen (e.g., oxazepines) reduces lipophilicity and increases solubility but may compromise metabolic stability .
Substituent Effects :
- Trifluoromethyl (-CF₃) : Enhances stability and membrane permeability compared to elobixibat’s hydroxyl and methylthio groups .
- Sulfone (1,1-dioxide) : Common to all compounds, it improves solubility but may introduce synthetic challenges (e.g., oxidation steps) .
Synthetic Accessibility :
- The target compound’s synthesis likely follows methods similar to AstraZeneca’s odevixibat intermediates (e.g., Cu-promoted cyclization), but the trifluoromethyl group may require specialized fluorination steps .
- Modified Pictet-Spengler reactions (used for oxazepines) are less applicable here due to sulfur’s lower nucleophilicity compared to oxygen .
Pharmacological Potential: Unlike elobixibat’s dibutyl and phenyl groups (optimized for ASBT inhibition), the target compound’s smaller substituents (methyl, CF₃) may favor CNS penetration or alternative targets .
Preparation Methods
Cyclization via Intramolecular Acylation
- Starting from 1-(2-carboxymethylthiophenyl)-2H-imidazol-2-ones or related intermediates, intramolecular acylation in polyphosphoric acid (PPA) at elevated temperatures (110–120 °C) can afford the benzo-thiazepine core with good yields (47–83%).
- This method allows for the formation of the seven-membered thiazepine ring with the sulfur and nitrogen atoms positioned correctly in the heterocycle.
- Functional groups such as methyl and trifluoromethyl can be introduced on the aromatic ring prior to cyclization to yield substituted benzo-thiazepines.
Reductive Alkylation and Cyclization on Solid Phase
- A solid-phase synthetic approach involves nucleophilic aromatic substitution on immobilized benzoic acid derivatives, reduction of nitro groups, and reductive alkylation to form secondary anilines.
- Subsequent intramolecular cyclization yields 3,5-disubstituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, which can be further modified to obtain the desired sulfone derivatives.
- This approach is advantageous for rapid synthesis and library generation of substituted benzothiazepines.
Oxidation to Sulfone (1,1-Dioxide)
- The thiazepine sulfide intermediate is oxidized to the corresponding sulfone using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.
- This oxidation is critical for obtaining the 1,1-dioxide form, which enhances the compound’s chemical stability and biological activity.
Introduction of Trifluoromethyl Group
- The trifluoromethyl substituent at the 8-position can be introduced via electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted starting materials.
- Common methods include the use of Togni reagents or Ruppert-Prakash reagents for late-stage trifluoromethylation.
- Alternatively, starting aromatic rings bearing trifluoromethyl groups can be employed to ensure regioselective incorporation.
| Step | Description | Typical Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| 1 | Preparation of thiophenyl precursor with methyl and trifluoromethyl substituents | Alkylation, aromatic substitution | 60–85% | Starting materials tailored for substitution pattern |
| 2 | Intramolecular cyclization via acylation | Polyphosphoric acid, 110–120 °C | 47–83% | Forms 7-membered thiazepine ring |
| 3 | Reduction and reductive alkylation (solid-phase option) | SnCl2 for nitro reduction, sodium cyanotrihydroborate for reductive alkylation | Moderate to good | Enables library synthesis |
| 4 | Oxidation of sulfide to sulfone (1,1-dioxide) | m-CPBA or H2O2 | High (>80%) | Essential for sulfone formation |
| 5 | Trifluoromethyl group introduction | Electrophilic trifluoromethylation reagents or pre-substituted rings | Variable | Late-stage or early-stage installation |
- The intramolecular acylation method in polyphosphoric acid is reported as a convenient and adjustable approach for synthesizing 1,5-benzothiazepines with good regioselectivity and yields.
- Solid-phase synthesis methods provide efficient access to substituted benzothiazepines, facilitating rapid analog generation for biological evaluation.
- Oxidation to the sulfone is typically straightforward but requires careful control to avoid over-oxidation or degradation of sensitive substituents such as trifluoromethyl groups.
- The trifluoromethyl substituent improves lipophilicity and metabolic stability, making its presence synthetically valuable but sometimes challenging due to its electron-withdrawing nature affecting reactivity.
- Purification often involves silica gel column chromatography using ethyl acetate and n-hexane mixtures, with Rf values around 0.3 for the target compounds.
The preparation of 4-Methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f]thiazepine 1,1-dioxide involves multi-step synthetic strategies centered on intramolecular cyclization of appropriately substituted thiophenyl precursors, followed by oxidation to the sulfone form. Incorporation of methyl and trifluoromethyl groups can be achieved via substitution on the aromatic ring before cyclization or through late-stage functionalization. Methods such as intramolecular acylation in polyphosphoric acid and solid-phase synthesis have been demonstrated as effective routes. The oxidation step to generate the 1,1-dioxide is crucial for the final product’s stability and bioactivity. These methods are supported by diverse research findings and represent authoritative approaches to synthesizing this class of heterocycles.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 4-Methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide?
Methodological Answer:
The synthesis typically involves multi-step routes, including cyclization and functionalization. For example, analogous thiazepine derivatives are synthesized via nucleophilic substitution followed by intramolecular cyclization under controlled temperatures (40–60°C) . Key steps include:
- Thiazepine ring formation : Use of thiourea derivatives or sulfur-containing precursors under reflux conditions.
- Trifluoromethyl group introduction : Electrophilic aromatic substitution or coupling reactions with trifluoromethylating agents (e.g., Togni’s reagent).
- Purification : Column chromatography or recrystallization (solvents like ethyl acetate/hexane) to isolate high-purity products .
Basic: Which spectroscopic and chromatographic techniques are optimal for structural characterization?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and substituent positions. F NMR is critical for verifying trifluoromethyl group integrity .
- Mass Spectrometry (HRMS) : Accurate mass analysis to distinguish between isobaric impurities and confirm molecular formula .
- HPLC : Utilize reversed-phase columns (e.g., Chromolith®) with UV detection at 254 nm for purity assessment (>95%) .
Advanced: How can researchers address low yields during the cyclization step of the thiazepine core?
Methodological Answer:
- Reaction Optimization : Screen catalysts (e.g., Lewis acids like ZnCl) and solvents (polar aprotic solvents such as DMF) to enhance cyclization efficiency .
- Temperature Gradients : Gradual heating (e.g., 40°C → 80°C) to minimize side reactions .
- In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .
Advanced: How should contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Standardized Assays : Replicate experiments under consistent conditions (e.g., cell lines, incubation times) to eliminate variability .
- Dose-Response Curves : Establish EC/IC values across multiple concentrations to validate potency trends .
- Statistical Validation : Apply ANOVA or multivariate analysis to distinguish experimental noise from true biological effects .
Advanced: What separation techniques are effective for isolating enantiomers or diastereomers of this compound?
Methodological Answer:
- Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .
- Membrane Technologies : Employ enantioselective membranes for large-scale separations, optimizing pore size and surface charge .
Advanced: How can computational modeling aid in predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- In Silico Tools : Use PubChem-derived descriptors (e.g., logP, topological polar surface area) to predict permeability and metabolic stability .
- Molecular Dynamics Simulations : Model interactions with cytochrome P450 enzymes to assess metabolic pathways .
Advanced: What strategies mitigate solubility challenges in biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PEG 400 mixtures (<5% v/v) to enhance aqueous solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve bioavailability .
Advanced: How to achieve stereochemical control during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Incorporate Evans’ oxazolidinones or Oppolzer’s sultams to direct asymmetric synthesis .
- Enzymatic Resolution : Use lipases or esterases to separate enantiomers post-synthesis .
Advanced: What scale-up challenges arise in transitioning from lab-scale to pilot production?
Methodological Answer:
- Process Simulation : Apply Aspen Plus® to model heat/mass transfer and optimize reactor design .
- Byproduct Management : Implement inline PAT (Process Analytical Technology) to monitor and control impurities .
Advanced: How can the compound’s potential in non-traditional applications (e.g., antimicrobial) be explored?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methyl with halogens) and test against microbial targets .
- Transcriptomic Profiling : Use RNA-seq to identify gene expression changes in pathogens exposed to the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
